1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a fluorinated phenyl group. This compound is often utilized in scientific research due to its potential applications in pharmacology and medicinal chemistry. The compound is classified under organic compounds and can be further categorized as an amine derivative.
The synthesis of 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride typically involves several key steps:
The synthesis process may require optimization to improve yield and purity, often involving techniques such as chromatography for purification and spectroscopic methods for characterization.
The molecular structure of 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride can be represented by its chemical formula . The InChI (International Chemical Identifier) for this compound is:
This structure indicates a complex arrangement that contributes to its chemical reactivity and biological interactions .
The empirical formula reflects a molecular weight of approximately 232.74 g/mol. The presence of the fluorine atom is significant as it can influence both the electronic properties and biological activity of the molecule.
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride can undergo various chemical reactions:
Common reagents employed in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
The mechanism of action for 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride primarily relates to its interactions with biological targets. While specific mechanisms are still under investigation, it is hypothesized that the compound may act on neurotransmitter systems or other biological pathways due to its structural similarities with known pharmacological agents.
Upon administration, this compound could interact with receptors or enzymes, potentially influencing signaling pathways or metabolic processes within cells. Detailed studies are required to elucidate these mechanisms further.
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature. It is essential to handle this compound with care due to potential reactivity associated with the functional groups present .
The primary applications of 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethylamine hydrochloride lie within scientific research fields, particularly in medicinal chemistry and pharmacology. It is used in:
This compound represents a valuable tool for researchers aiming to explore new frontiers in drug discovery and development.
The structural evolution of CB1 negative allosteric modulators (NAMs) culminated in the development of hybrid urea-phenethyl scaffolds, exemplified by RTICBM-189 (31), designed to optimize drug-like properties. This scaffold merges the diphenylurea core of PSNCBAM-1 with the phenethylamine motif of Org27569, reducing molecular planarity and increasing sp³ character – properties associated with improved metabolic stability and blood-brain barrier penetration [3]. Key structure-activity relationship (SAR) studies demonstrate that substituent position critically influences CB1 modulation efficacy:
Table 1: Impact of Phenethyl Substituents on CB1 NAM Potency
Compound | Substituent Position | Substituent Type | Calcium Mobilization pIC₅₀ | Relative Potency |
---|---|---|---|---|
4 | None (unsubstituted) | H | 6.73 | 1.0× |
31 | 3-Cl | Chloro | 7.92 | 15.5× |
9 | 3-NMe₂ | Dimethylamino | 5.79 | 0.1× |
7 | 4-tBu | tert-butyl | 6.27 | 0.3× |
12 | 4-OMe | Methoxy | 6.67 | 0.9× |
Electron-withdrawing groups (e.g., 3-Cl in 31) enhance potency by ~15-fold compared to unsubstituted analogs, attributed to favorable hydrophobic interactions within an allosteric subpocket of CB1. Conversely, 4-position substitutions reduce activity regardless of electronic properties due to steric occlusion [3]. Molecular modeling confirms the 3-chloro group engages Tyr234 and Leu193 via van der Waals contacts, while the urea carbonyl forms hydrogen bonds with Thr460 and Lys467 in TM7 [3] [4]. This hybrid scaffold exhibits superior brain penetrance (brain/plasma ratio Kp = 2.0) and attenuates cocaine-seeking behavior in vivo without locomotor impairment, confirming target engagement [3].
CB1 allosteric modulators exhibit complex biphasic effects on orthosteric ligand binding distinct from competitive antagonists. The urea-phenethyl NAM RTICBM-189 exemplifies probe-dependent cooperativity: it enhances [³H]CP55,940 binding affinity (positive binding cooperativity, α > 1) while reducing agonist efficacy in functional assays (negative efficacy modulation, β < 1) [3] [8]. This contrasts with orthosteric antagonists like rimonabant, which uniformly displace agonist binding.
Table 2: Binding and Functional Parameters of CB1 Ligands
Parameter | Orthosteric Antagonist (Rimonabant) | Allosteric NAM (RTICBM-189) | Allosteric NAM (Org27569) |
---|---|---|---|
CP55,940 Binding Ki | 1.2 nM | Not applicable | Not applicable |
Binding Cooperativity (α) | -- | 3.7 (CP55,940) | 8.2 (CP55,940) |
Efficacy Modulation (β) | -- | 0.2 (cAMP inhibition) | 0.3 (GTPγS binding) |
Signaling Bias | Inverse agonism at all pathways | Pathway-specific inhibition | Agonism in ERK phosphorylation |
The molecular basis for this dichotomy lies in the allosteric site location within the TM2-TM3-TM4 extracellular vestibule, topologically distinct from the orthosteric pocket in TM3-TM5-TM6 [5]. Cryo-EM studies reveal that NAM binding (e.g., ZCZ011 in PAMs) induces rearrangement of TM2 helices, altering the orthosteric pocket conformation and G protein coupling efficiency without blocking agonist access [5]. Kinetic assays confirm allosteric modulators slow orthosteric ligand dissociation rates—e.g., RTICBM-189 reduces [³H]CP55,940 dissociation by 60%—indicating stabilized ternary complex formation [3] [8]. Probe dependence manifests in differential modulation of endocannabinoids: Org27569 displays neutral cooperativity with 2-AG (αβ ≈ 1) but negative cooperativity with AEA (αβ < 0.5) [8].
Pyrrolidinyl groups in CB1 allosteric modulators confer distinct signaling bias by influencing receptor conformational states. The pyrrolidine moiety in RTICBM-189 enhances selectivity for Gi/o-dependent pathways over β-arrestin recruitment, a critical determinant of therapeutic specificity [3] [8]. Functional assays reveal:
Table 3: Signaling Pathway Modulation by Pyrrolidinyl-Containing NAMs
Compound | GTPγS Binding (IC₅₀, nM) | cAMP Inhibition (IC₅₀, nM) | β-Arrestin Recruitment | ERK Phosphorylation |
---|---|---|---|---|
RTICBM-189 | 58 ± 12 | 89 ± 17 | No effect (≤30% at 10 µM) | Weak potentiation |
Org27569 | 220 ± 45 | 310 ± 62 | Agonism (EC₅₀ = 380 nM) | Agonism (EC₅₀ = 210 nM) |
PSNCBAM-1 | 89 ± 15 | 120 ± 28 | Partial inhibition | No effect |
The pyrrolidine nitrogen forms a salt bridge with Asp108 in TM1, stabilizing a receptor conformation that sterically impedes Gαs coupling while permitting Gαi interactions [8]. This contrasts with flexible alkylamines, which permit promiscuous G protein engagement. In vivo, pyrrolidinyl-containing NAMs like RTICBM-189 attenuate cocaine reinstatement (a Gi/o-mediated response) without affecting locomotor coordination (governed by β-arrestin pathways), confirming pathway bias [3] [9]. Metabolic stability assays indicate the pyrrolidine ring reduces susceptibility to CYP3A4 oxidation compared to piperidine analogs, extending half-life in brain tissue to >4 hours [3].
Comprehensive Compound Index
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7